1,1,1-Trifluoro-4-bromo-2-butene
CAS No.:
Cat. No.: VC18051978
Molecular Formula: C4H4BrF3
Molecular Weight: 188.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BrF3 |
|---|---|
| Molecular Weight | 188.97 g/mol |
| IUPAC Name | (E)-4-bromo-1,1,1-trifluorobut-2-ene |
| Standard InChI | InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+ |
| Standard InChI Key | AFLONCGUFNMHMB-OWOJBTEDSA-N |
| Isomeric SMILES | C(/C=C/C(F)(F)F)Br |
| Canonical SMILES | C(C=CC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound exhibits a linear structure with a bromine atom at the terminal carbon and three fluorine atoms positioned on adjacent carbons. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10493-44-4 | |
| Molecular Formula | C₄H₄BrF₃ | |
| Molecular Weight | 188.97 g/mol | |
| InChI Key | GQCQMFYIFUDARF-UHFFFAOYSA-N | |
| SMILES Notation | C(/F)(\F)=C(/F)\CCBr |
The presence of both bromine and fluorine atoms introduces electron-withdrawing effects, enhancing electrophilic reactivity at the alkene moiety .
Physicochemical Properties
Physical State and Stability
1,1,1-Trifluoro-4-bromo-2-butene is a light-sensitive liquid with a faint lime hue, typically stored in flammables areas due to its low flash point (63°F) . Critical physical properties include:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 95–98°C (lit.) | — | |
| Density | 1.639 g/mL | 25°C | |
| Refractive Index | 1.401 | — | |
| Water Solubility | Immiscible | — |
Synthesis and Reaction Mechanisms
Industrial and Laboratory Synthesis
The compound is synthesized via two primary routes:
Method 1: Dehalogenation of Polyhalogenated Precursors
Treatment of 1,4-dibromo-2-chloro-1,1,2-trifluorobutylene with metallic zinc or magnesium in aqueous media yields 1,1,1-trifluoro-4-bromo-2-butene with >99% purity. The reaction proceeds via single-electron transfer, with the solvent modulating steric effects.
Method 2: Phase-Transfer Catalyzed Elimination
Reacting 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of tetrabutylammonium bromide produces 1,1,2-trifluoro-1,3-butadiene, highlighting its role as a synthon for conjugated dienes .
Mechanistic Insights
The trifluoromethyl group stabilizes transition states through inductive effects, facilitating nucleophilic substitutions and eliminations. For example, indium-mediated allylation reactions exploit the compound’s electrophilic alkene to generate stereoselective products .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound is pivotal in synthesizing fluorinated amino acids. A 2006 Journal of Organic Chemistry study demonstrated its use in preparing 4,4,4-trifluoroisoleucines via indium-mediated allylation of glyceraldimines, achieving >95% diastereoselectivity .
Agrochemical Development
Its reactivity with aldehydes in aqueous media enables the production of β-trifluoromethylated homoallylic alcohols, key precursors for fluorinated pesticides .
Material Science
As a fluorinated building block, it contributes to polymers with enhanced thermal stability and chemical resistance. Reactions with silanes yield silicon-containing fluoropolymers used in coatings .
Research Advancements and Case Studies
Stereoselective Synthesis (Case Study)
In a landmark 1997 study, the indium-mediated reaction of 1,1,1-trifluoro-4-bromo-2-butene with aldehydes in water produced β-trifluoromethylated homoallylic alcohols with 92% yield and >20:1 diastereomeric excess . This method’s aqueous compatibility aligns with green chemistry principles.
Photochemical Behavior
A 2017 Journal of Physical Chemistry A investigation revealed a hydroxyl radical reaction rate constant of cm³ molecule⁻¹ s⁻¹ for the compound, critical for assessing its environmental persistence .
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | Density (g/mL) | Key Application |
|---|---|---|---|
| 1,1,2-Trifluoro-1-butene | 45–47 | 1.12 | Polymerization |
| 4-Bromo-1,1,2-trifluoro-1-butene | 95–98 | 1.64 | Amino acid synthesis |
| Hexafluoropropene | -29 | 1.58 | Refrigerants |
The bromine substituent in 1,1,1-trifluoro-4-bromo-2-butene enhances its utility in cross-coupling reactions compared to non-brominated analogues .
Future Directions
Ongoing research focuses on catalytic asymmetric reactions using chiral ligands to access enantiopure fluorinated compounds. Additionally, computational studies aim to predict novel reaction pathways via density functional theory (DFT) .
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